molecular formula C12H18ClN5OS B10930344 4-chloro-N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-chloro-N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10930344
M. Wt: 315.82 g/mol
InChI Key: USHQBPQDXJQTKY-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-chloro-N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylcarbamothioyl group, in particular, may enhance its bioactivity and stability compared to similar compounds .

Properties

Molecular Formula

C12H18ClN5OS

Molecular Weight

315.82 g/mol

IUPAC Name

4-chloro-N-[2-(cyclopropylcarbamothioylamino)ethyl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H18ClN5OS/c1-7-9(13)10(17-18(7)2)11(19)14-5-6-15-12(20)16-8-3-4-8/h8H,3-6H2,1-2H3,(H,14,19)(H2,15,16,20)

InChI Key

USHQBPQDXJQTKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NCCNC(=S)NC2CC2)Cl

Origin of Product

United States

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